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molecular formula C12H16BrN5 B8309191 6-[(3-Methylbut-2-en-1-yl)amino]-9-(2-bromoethyl)purine

6-[(3-Methylbut-2-en-1-yl)amino]-9-(2-bromoethyl)purine

Cat. No. B8309191
M. Wt: 310.19 g/mol
InChI Key: CGIDZUKNKRTKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09220269B2

Procedure details

Mixture of 6-[(3-methylbut-2-en-1-yl)amino]purine (2 g, 9.8 mmol), 1,2-dibromoethane (12.94 g, 6 ml, 69 mmol) and K2CO3 (2.5 g, 24 mmol) was stirred in 50 ml DMSO for 12 h. Reaction mixture was poured onto drift ice and after ice dissolution 30 ml ethyl acetate was added. Ethyl acetate layer was purified by charcoal and SiO2 and then it was evaporated in vacuo. The pure product was recrystallised from methanol; yellow solid was obtained. Yield: 70%. 1H NMR (DMSO-d6): 1.75 (3H, s), 1.59 (3H, s), 4.12 (2H, t, J=5.76), 4.10 (2H, s (br)), 4.6 (2H, t, J=5.76), 5.3 (1H, t, J=6.57), 8.1 (1H, s (br)), 8.3 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])=[CH:3][CH2:4][NH:5][C:6]1[N:14]=[CH:13][N:12]=[C:11]2[C:7]=1[NH:8][CH:9]=[N:10]2.[Br:16][CH2:17][CH2:18]Br.C([O-])([O-])=O.[K+].[K+].C(OCC)(=O)C>CS(C)=O>[CH3:1][C:2]([CH3:15])=[CH:3][CH2:4][NH:5][C:6]1[N:14]=[CH:13][N:12]=[C:11]2[C:7]=1[N:8]=[CH:9][N:10]2[CH2:18][CH2:17][Br:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=CCNC1=C2NC=NC2=NC=N1)C
Name
Quantity
6 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto drift ice
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Ethyl acetate layer was purified by charcoal and SiO2
CUSTOM
Type
CUSTOM
Details
it was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The pure product was recrystallised from methanol
CUSTOM
Type
CUSTOM
Details
yellow solid was obtained

Outcomes

Product
Name
Type
Smiles
CC(=CCNC1=C2N=CN(C2=NC=N1)CCBr)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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